molecular formula C11H15F3O3SSi B1357005 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 556812-44-3

2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Cat. No. B1357005
M. Wt: 312.38 g/mol
InChI Key: ZCWWZFXNICWDIB-UHFFFAOYSA-N
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Description

2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound that serves as a versatile precursor for various chemical reactions. It is particularly noted for its role in the synthesis of o-benzyne, which is a reactive intermediate in organic chemistry .

Synthesis Analysis

The synthesis of this compound has been optimized over time. Initially, an efficient procedure was developed for the gram-scale preparation starting from phenol, which required only one chromatographic purification and yielded the silyltriflate in 66% overall yield . Later, an improved synthesis from 2-chlorophenol was described, which reduced the overall reaction time and eliminated the use of organolithium reagents, achieving an 81% overall yield .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate is not detailed in the provided papers, related compounds such as tris(trimethylsilyl)sulfonium and methylbis(trimethylsilyl)sulfonium ions have been prepared and characterized by NMR spectroscopy and theoretical studies using density functional theory (DFT)/IGLO methods . These studies provide insights into the electronic structure and stability of silicon-containing compounds.

Chemical Reactions Analysis

The compound is a precursor to o-benzyne, which can be trapped with electron-deficient olefins to afford [4+2] cycloadducts in good yields . Additionally, trimethylsilyl trifluoromethanesulfonate, a related compound, is known to promote ring-opening reactions of oxiranes, leading to various products depending on the substrate's structure . It is also a better carbonyl activator than trimethylsilyl triflate, as demonstrated in catalyzing Diels-Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate are not explicitly discussed in the provided papers. However, the reactivity of similar trimethylsilyl compounds suggests that it would have properties conducive to its role as a chemical intermediate. For instance, trimethylsilyl trifluoromethanesulfonate is an effective catalyst for acylation reactions, indicating its potential reactivity and usefulness in organic synthesis .

Scientific Research Applications

  • Organic Synthesis

    • Application : 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate is used in organic synthesis .
  • Catalysis

    • Application : This compound can be used in catalysis .
  • Material Science

    • Application : 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate exhibits unique properties that make it valuable for various applications in material science.
  • Multicomponent Reaction (MCR)

    • Application : This compound can be used in multicomponent reactions .
  • Aryne/Heteroaryne Precursors

    • Application : 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate can be used to generate arynes or heteroarynes .
    • Method : Arynes or heteroarynes are highly reactive intermediates in organic chemistry. This compound can be used to generate these intermediates under mild conditions of simple fluoride treatment at room temperature .
  • Polysulfides Determination

    • Application : This compound can be used in the determination of polysulfides, zerovalent sulfur in sulfide-rich water wells, and polysulfide species in electrolyte of a lithium–sulfur battery using chromatography-based techniques .
  • Polycyclic Arenes

    • Application : This compound can be used in reactions of Polycyclic Arenes .
  • Heteroatom Arylation

    • Application : 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate can be used in Heteroatom Arylation .
  • Heteroarenes and Benzannulated Heterocycles

    • Application : This compound can be used in reactions of Heteroarenes and Benzannulated Heterocycles .
  • Carbon Arylations

    • Application : 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate can be used in Carbon Arylations .

Safety And Hazards

  • Precautionary Measures :
    • And more safety precautions .

properties

IUPAC Name

(2-methyl-6-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O3SSi/c1-8-6-5-7-9(19(2,3)4)10(8)17-18(15,16)11(12,13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWWZFXNICWDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479467
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate

CAS RN

556812-44-3
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
T Taniguchi, DP Curran - Angewandte Chemie, 2014 - Wiley Online Library
Arynes were generated in situ from ortho‐silyl aryl triflates and fluoride ions in the presence of stable N‐heterocyclic carbene boranes (NHCBH 3 ). Spontaneous hydroboration …
Number of citations: 48 onlinelibrary.wiley.com
A Sharma, P Gogoi - ChemistrySelect, 2017 - Wiley Online Library
A novel transition‐metal free synthetic strategy has been developed for the direct synthesis of 2‐formylarylsulphonate from aryne precursor. The reaction proceeds via CO and C−C …
A Sharma, P Gogoi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A transition-metal free synthetic strategy has been developed for the direct synthesis of ortho-formyl substituted allyl aryl ethers via a cascade three-component coupling of arynes, …
Number of citations: 21 pubs.rsc.org
H Hazarika, P Gogoi - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A synthetic strategy has been developed for the direct synthesis of ortho-methylthio allyl and vinyl ethers via three-component reaction of in situ generated aryne, activated alkene and …
Number of citations: 22 pubs.rsc.org
K Nogi, T Fujihara, J Terao, Y Tsuji - The Journal of Organic …, 2015 - ACS Publications
A highly efficient cobalt-catalyzed reductive carboxylation reaction of alkenyl trifluoromethanesulfonates (triflates) has been developed. By employing Mn powder as a reducing …
Number of citations: 91 pubs.acs.org
H Hazarika, K Neog, A Sharma, B Das… - The Journal of Organic …, 2019 - ACS Publications
A transition-metal-free coupling reaction of aryne, DMSO, and activated alkyne for the synthesis of 2-[(o-methylthio)aryloxy]-substituted dialkyl maleates is reported. This cascade …
Number of citations: 42 pubs.acs.org
SK Sunnam, JD Belani - Chemistry–A European Journal, 2021 - Wiley Online Library
Arylation via ortho C−H activation by the aid of directing groups has been explored recently by many researchers. Herein, a palladium‐catalyzed C−H arylation using 8‐aminoquinoline …
H Hazarika, K Chutia, B Das, P Gogoi - New Journal of Chemistry, 2022 - pubs.rsc.org
An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good …
Number of citations: 3 pubs.rsc.org
FC Liu, MJ Si, XR Shi, SY Zhuang, Q Cai… - The Journal of …, 2023 - ACS Publications
A transition-metal-free formal (4 + 2) cycloaddition for the direct assembly of acridone derivatives has been developed from simple and easily accessible o-aminobenzamides and 2-(…
Number of citations: 1 pubs.acs.org
A Sharma, P Gogoi - New Journal of Chemistry, 2020 - pubs.rsc.org
A versatile transition-metal free synthetic strategy has been developed for the direct synthesis of 6-substituted indoloquinazolinones from 2-acyl-4-quinazolinones and aryne precursors …
Number of citations: 1 pubs.rsc.org

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